molecular formula C20H28N2O2S B6034035 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6034035
M. Wt: 360.5 g/mol
InChI Key: VJEKXQVMKLJOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPDPV, is a psychoactive stimulant drug that belongs to the class of synthetic cathinones. It is a potent dopamine reuptake inhibitor and has been found to produce effects similar to those of cocaine and amphetamines. MPDPV has gained popularity as a recreational drug and has been associated with adverse health effects and addiction. However, this compound has also shown potential for scientific research applications, particularly in the fields of neuropharmacology and drug discovery.

Mechanism of Action

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and leading to increased levels of dopamine in the synaptic cleft. This results in the activation of dopamine receptors and the production of euphoric and stimulant effects. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one also inhibits the reuptake of norepinephrine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and seizures. These effects are thought to be related to the compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been associated with adverse health effects, including addiction, psychosis, and death.

Advantages and Limitations for Lab Experiments

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its potent dopamine reuptake inhibition and its ability to induce hyperthermia and seizures in animal models. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its adverse health effects. Researchers must take precautions to ensure the safe handling and use of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments.

Future Directions

There are several future directions for research on 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one, including its potential therapeutic applications in the treatment of addiction and psychiatric disorders. Additionally, further investigation is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Research on the pharmacokinetics and pharmacodynamics of 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one may also provide insights into its abuse potential and toxicity.

Synthesis Methods

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through several methods, including the reaction of 3-(methylthio)propanoic acid with 1-phenyl-2-bromoethane to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, followed by the reaction of this intermediate with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one. Another method involves the reaction of 1-phenyl-2-bromoethane with 3-(methylthio)propanoyl chloride to form 2-(3-(methylthio)propanoyl)-1-phenylethan-1-one, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to form 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. 2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to induce hyperthermia, seizures, and locomotor activity in animal models, which may be useful in studying the neurobiology of addiction and drug abuse.

properties

IUPAC Name

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-25-15-9-18(23)22-14-11-20(16-22)10-5-12-21(19(20)24)13-8-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKXQVMKLJOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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